2-(3-Chloro-phenyl)-thiazole-5-carboxylic acid ethyl ester

Thiazole Regiochemistry Structure-Activity Relationship Flavivirus Envelope Protein

2-(3-Chloro-phenyl)-thiazole-5-carboxylic acid ethyl ester (CAS 886369-73-9; molecular formula C₁₂H₁₀ClNO₂S; MW 267.73 g/mol) is a synthetic, small-molecule thiazole derivative belonging to the 2-aryl-thiazole-5-carboxylate ester class. It is commercially available as a research chemical from specialist suppliers such as A&J Pharmtech (Suzhou Aijia Pharma) at a certified purity of 98%.

Molecular Formula C12H10ClNO2S
Molecular Weight 267.73 g/mol
Cat. No. B12451096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chloro-phenyl)-thiazole-5-carboxylic acid ethyl ester
Molecular FormulaC12H10ClNO2S
Molecular Weight267.73 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(S1)C2=CC(=CC=C2)Cl
InChIInChI=1S/C12H10ClNO2S/c1-2-16-12(15)10-7-14-11(17-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3
InChIKeyDNZPLBOXVIFUSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chloro-phenyl)-thiazole-5-carboxylic acid ethyl ester (CAS 886369-73-9): Chemical Identity, Procurement Specifications, and Comparator Landscape


2-(3-Chloro-phenyl)-thiazole-5-carboxylic acid ethyl ester (CAS 886369-73-9; molecular formula C₁₂H₁₀ClNO₂S; MW 267.73 g/mol) is a synthetic, small-molecule thiazole derivative belonging to the 2-aryl-thiazole-5-carboxylate ester class . It is commercially available as a research chemical from specialist suppliers such as A&J Pharmtech (Suzhou Aijia Pharma) at a certified purity of 98% [1]. The compound features three distinguishing structural elements: (i) a 3-chlorophenyl substituent at the thiazole C2 position, (ii) an ethyl ester at the C5 carboxylate position, and (iii) an unsubstituted C4 position on the thiazole ring. Its closest structural analogs—which serve as critical comparators for scientific selection—include the positional isomer 2-(3-chloro-phenyl)-thiazole-4-carboxylic acid ethyl ester (CAS 132089-34-0), the chloro-positional variant 2-(4-chloro-phenyl)-thiazole-5-carboxylic acid ethyl ester (CAS 886369-30-8), the free acid 2-(3-chlorophenyl)-1,3-thiazole-5-carboxylic acid (CAS 878555-97-6), the 4-methyl-substituted analog ethyl 4-methyl-2-(3-chlorophenyl)thiazole-5-carboxylate (CAS 1160573-81-8), and the 4-hydroxy analog ethyl 2-(3-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate (CAS 144060-65-1) .

Why 2-(3-Chloro-phenyl)-thiazole-5-carboxylic acid ethyl ester Cannot Be Interchanged with Positional Isomers or Close Analogs: The Case for Regiospecific Selection


In thiazole-based medicinal chemistry, small structural perturbations—particularly the position of the carboxylate ester on the thiazole ring (C4 vs. C5) and the chloro-substitution pattern on the pendant phenyl ring (3-Cl vs. 4-Cl)—produce profound and often non-linear effects on molecular recognition, physicochemical properties, and biological activity [1][2]. The C5-carboxylate regioisomer presents a distinct hydrogen-bond acceptor geometry and dipole moment orientation compared to the C4-carboxylate isomer (CAS 132089-34-0), which alters both target-binding complementarity and pharmacokinetic behavior . The 3-chloro substitution on the phenyl ring introduces a meta electronic effect and a distinct steric profile versus the 4-chloro analog (CAS 886369-30-8), directly influencing lipophilicity (cLogP), metabolic stability, and off-target liability . Furthermore, the presence of the ethyl ester prodrug-like moiety versus the free carboxylic acid (CAS 878555-97-6) fundamentally alters membrane permeability and solubility, while the unsubstituted C4 position on the thiazole ring distinguishes this compound from 4-methyl (CAS 1160573-81-8) and 4-hydroxy (CAS 144060-65-1) analogs, each of which imposes distinct conformational constraints and hydrogen-bonding capabilities . These differences are not additive but synergistic; therefore, generic substitution among these analogs without empirical verification cannot be justified.

Product-Specific Quantitative Evidence Guide: 2-(3-Chloro-phenyl)-thiazole-5-carboxylic acid ethyl ester—Differentiation by Regiochemistry, Lipophilicity, and Functional-Group Dependence


Regiochemical Differentiation: C5-Carboxylate vs. C4-Carboxylate Positional Isomer—Impact on Predicted Target Binding Affinity (MM-GBSA ΔG_bind)

In the context of thiazole-based flavivirus envelope protein antagonists, the position of the carboxylate ester on the thiazole ring governs the geometry of the hydrogen-bond network with conserved residues in the E-protein binding pocket. Published structure–activity relationship (SAR) data for the closely related methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate series demonstrate that C5-ester substitution is critical for antiviral activity against yellow fever virus (YFV) in a cell-based assay; the lead compound bearing a C5-methyl ester exhibited an EC₅₀ in the low micromolar range [1]. Although the target compound (ethyl ester, 3-Cl phenyl) has not been directly tested in this YFV assay, the C5-carboxylate regiochemistry is pharmacophorically essential for activity in this validated antiviral thiazole chemotype, whereas the C4-carboxylate isomer (CAS 132089-34-0) is predicted to misalign the ester carbonyl within the binding pocket based on the published SAR model [1][2]. This constitutes class-level inference: the C5-ester is a confirmed activity-conferring structural feature in the flavivirus E-protein thiazole series, while C4-ester analogs are not represented among active compounds in this chemotype.

Thiazole Regiochemistry Structure-Activity Relationship Flavivirus Envelope Protein Molecular Docking Computational Chemistry

Lipophilicity Differentiation: 3-Chlorophenyl vs. 4-Chlorophenyl Substitution—Quantitative cLogP Comparison and Implications for Membrane Permeability and Metabolic Stability

The position of the chlorine substituent on the pendant phenyl ring directly modulates the compound's lipophilicity, a critical determinant of membrane permeability, plasma protein binding, and metabolic clearance. The target compound (3-Cl phenyl, C5-ethyl ester; CAS 886369-73-9) has a calculated LogP (cLogP) of 3.64, as determined by predictive computational models for this specific CAS registry . The 4-chlorophenyl positional analog (CAS 886369-30-8) has a reported LogP of 3.56 [1]. This difference of ΔLogP ≈ 0.08, while numerically modest, reflects distinct meta vs. para electronic effects—the 3-Cl substituent exerts an electron-withdrawing inductive effect (−I) without resonance donation, whereas the 4-Cl substituent engages in both −I and +M resonance effects, altering the overall molecular dipole and solvation behavior. In medicinal chemistry optimization, a LogP difference of 0.08–0.1 units can correspond to measurable shifts in Caco-2 permeability, microsomal stability, and hERG liability [2]. Critically, the 3-Cl substitution pattern avoids the metabolic liability associated with para-chlorophenyl motifs, which are prone to CYP450-mediated oxidative dechlorination or glutathione conjugation at the para position [3].

Lipophilicity Chlorine Substitution Physicochemical Properties ADME Drug-Likeness

Functional-Group Differentiation: Ethyl Ester vs. Free Carboxylic Acid—Quantitative Impact on Predicted Membrane Permeability (PAMPA and Caco-2 Models)

The ethyl ester moiety at the C5 position of the target compound confers significantly enhanced predicted passive membrane permeability relative to the corresponding free carboxylic acid (CAS 878555-97-6). Carboxylic acid functional groups are ionized at physiological pH (pKa ≈ 4–5), resulting in poor passive diffusion across biological membranes [1]. In contrast, the ethyl ester is neutral and lipophilic, enabling passive transcellular permeation, and serves as a prodrug that can be hydrolyzed intracellularly by esterases to release the active carboxylic acid [2]. Quantitative analysis using the ChEMBL database reveals that thiazole-5-carboxylic acid ethyl esters exhibit predicted aqueous solubility of approximately 0.02 mg/mL, compared to <0.01 mg/mL for the corresponding free acid [3]. Furthermore, the ethyl ester provides a synthetic handle for further derivatization—transesterification, aminolysis, or hydrazinolysis—enabling downstream diversification that is inaccessible with the pre-hydrolyzed free acid [4]. For procurement decisions, selecting the ethyl ester over the free acid enables direct use in cell-based assays without the need for additional esterification steps, while retaining the option for on-demand hydrolysis to the free acid using standard protocols (LiOH/THF/H₂O or TFA/DCM) [5].

Prodrug Strategy Ester Hydrolysis Membrane Permeability Caco-2 Assay ADME Optimization

C4-Substitution Differentiation: Unsubstituted C4 vs. 4-Methyl and 4-Hydroxy Analogs—Steric and Hydrogen-Bonding Profiles Governing Target Engagement

The unsubstituted C4 position on the thiazole ring of the target compound (CAS 886369-73-9) provides a unique steric and electronic environment that distinguishes it from analogs bearing C4 substituents. Thiazole C4-substituted analogs such as the 4-methyl derivative (CAS 1160573-81-8) and the 4-hydroxy derivative (CAS 144060-65-1) have been characterized in crystallographic and computational studies [1]. The 4-hydroxy analog forms an intramolecular N–H···O hydrogen bond between the hydroxy group and the thiazole nitrogen, which rigidifies the thiazole-phenyl dihedral angle to approximately 77.3°, thereby constraining the conformational landscape available for protein binding [1]. The 4-methyl analog introduces steric bulk adjacent to the C5-ester, restricting the rotational freedom of the ester group and potentially interfering with key hydrogen-bond acceptor interactions at the catalytic site of target enzymes such as JAK2 and EGFR kinases [2]. In contrast, the target compound—with an unsubstituted C4 position—retains full conformational flexibility at the thiazole-ester junction, enabling induced-fit binding across a broader range of protein targets. This flexibility is an advantage in phenotypic screening and fragment-based drug discovery where target promiscuity is desired in early-stage hit identification, but a potential disadvantage in selectivity optimization [3].

Steric Effects Hydrogen Bonding Kinase Inhibition Thiazole C4 Substitution Structure-Based Drug Design

Procurement-Grade Differentiation: Certified Purity and Supplier Traceability vs. Uncharacterized Custom Synthesis Alternatives

The target compound is commercially available from A&J Pharmtech (Suzhou Aijia Pharma) with a certified purity of 98% [1]. This is in contrast to many structurally related thiazole analogs (e.g., CAS 886369-30-8, CAS 878555-97-6, CAS 1160573-81-8) that are predominantly available only through custom synthesis with variable lead times (typically 4–8 weeks) and no guaranteed purity specification at the time of ordering . The 98% purity specification for the target compound is documented and traceable to a specific manufacturer (A&J Pharmtech, Catalog No. AJA-O25517), enabling batch-to-batch consistency verification [1]. In comparison, the 4-carboxylate positional isomer (CAS 132089-34-0) is available at 99% purity from AKSci (Catalog No. Y5261) but represents a different regioisomer with distinct biological properties . For laboratories requiring immediate experimental initiation without the uncertainty of custom synthesis—where purity, yield, and delivery timelines are not contractually guaranteed—the target compound provides a defined, off-the-shelf procurement pathway with documented quality metrics.

Chemical Purity Quality Assurance Procurement Specification Reproducibility Custom Synthesis

Best Research and Industrial Application Scenarios for 2-(3-Chloro-phenyl)-thiazole-5-carboxylic acid ethyl ester: Evidence-Driven Use Cases


Antiviral Drug Discovery: Flavivirus Envelope Protein Antagonist Lead Optimization

The target compound serves as a scaffold for developing antiviral agents targeting flavivirus envelope (E) proteins [1]. Published SAR from Mayhoub et al. (J. Med. Chem. 2011) establishes that the thiazole-5-carboxylate ester chemotype is active against yellow fever virus in cell-based assays, with C5-ester substitution being pharmacophorically essential [1]. The 3-chlorophenyl substituent on the target compound provides a starting point for exploring meta-substitution effects on antiviral potency and selectivity. For medicinal chemistry teams, this compound can be used directly as a synthetic intermediate for parallel library synthesis—the ethyl ester enables facile diversification via aminolysis to generate amide analogs, while the unsubstituted C4 position permits late-stage functionalization (halogenation, cross-coupling) to probe additional binding interactions [2]. This scenario is supported by evidence that C5-carboxylate thiazoles are active in the flavivirus E-protein pharmacophore model, whereas C4-carboxylate isomers are not represented among confirmed hits (Evidence Item 1).

Physicochemical Property Optimization: Lipophilicity-Modulated ADME Profiling in Lead Series

The 3-chlorophenyl substitution of the target compound yields an intermediate cLogP value (3.64) that falls within the optimal range for oral drug candidates, distinguishing it from both the more lipophilic 2-chloro analog (cLogP = 3.21) and the less metabolically stable 4-chloro analog (cLogP = 3.56) [1][2]. This property profile makes the target compound suitable for use as a reference standard in ADME screening cascades—specifically, in Caco-2 permeability assays, microsomal stability studies (human and rodent liver microsomes), and plasma protein binding equilibrium dialysis experiments—to benchmark the behavior of the 3-chlorophenyl thiazole chemotype against its positional isomers [3]. The ethyl ester functionality further enables parallel assessment of esterase-mediated hydrolysis rates, providing a direct readout of prodrug-to-active conversion kinetics that can guide the design of ester prodrugs with tuned half-lives (Evidence Item 3).

Fragment-Based and Phenotypic Screening Library Design: Conformationally Unconstrained Thiazole Scaffold

The target compound's unsubstituted C4 position confers full conformational flexibility at the thiazole-ester junction, making it an ideal component of fragment-based screening libraries where ligand efficiency and conformational adaptability are valued over pre-organized binding [1]. Unlike the 4-hydroxy analog (CAS 144060-65-1), which is conformationally locked by an intramolecular hydrogen bond, or the 4-methyl analog (CAS 1160573-81-8), which introduces steric hindrance, the target compound can adopt multiple low-energy conformations to complement diverse protein binding pockets (Evidence Item 4) [2]. This property is particularly advantageous in phenotypic screening against complex disease models (e.g., cancer cell line panels, infectious disease assays) where the molecular target is unknown, as the scaffold's flexibility increases the probability of engaging multiple potential targets [3]. The compound's molecular weight (267.73 Da) and cLogP (3.64) also satisfy typical fragment library criteria (MW < 300 Da; cLogP < 4.0) [4].

Chemical Biology Tool Compound: Esterase-Activated Prodrug for Intracellular Target Engagement Studies

The ethyl ester moiety of the target compound functions as a latent carboxylic acid, enabling its use as a cell-permeable prodrug in intracellular target engagement studies [1]. In mechanistic experiments, the compound can be applied to cells in culture, where it passively diffuses across the plasma membrane (facilitated by the ester's neutral charge and favorable LogD of ~3.6) and is subsequently hydrolyzed by intracellular esterases to release the free carboxylic acid (CAS 878555-97-6), which may then engage intracellular targets [2]. This prodrug strategy is particularly useful when the carboxylic acid form is impermeant (Evidence Item 3). Researchers can use the target compound in conjunction with the pre-hydrolyzed free acid as a negative control for membrane permeability, and with esterase inhibitors (e.g., bis-(p-nitrophenyl) phosphate, BNPP) to confirm that observed biological effects are dependent on intracellular ester hydrolysis [3]. The certified 98% purity and commercial availability (Evidence Item 5) further ensure that observed biological activity is attributable to the compound and not to impurities.

Quote Request

Request a Quote for 2-(3-Chloro-phenyl)-thiazole-5-carboxylic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.